Stereochemistry for Active IAP Antagonists
The cis configuration of the octahydropyrrolo[2,3-c]pyridine ring system, as embodied by this compound, is stereochemically essential for generating active IAP antagonists. The related scaffold has been used to create a highly potent compound targeting the BIR3 domain of IAPs. While a direct head-to-head comparison of the cis-6-Boc building block versus its trans analog in a binding assay is not publicly available, the synthesis of enantiomerically pure octahydropyrrolo[2,3-c]pyridine **1**, which is derived from this cis-configuration, is a prerequisite for achieving good in vitro activity in multiple tumor cell lines, as confirmed in structure-based drug design studies [1].
| Evidence Dimension | Biological Activity of Derived Products |
|---|---|
| Target Compound Data | Cis-configuration enables synthesis of active IAP inhibitors (qualitative) |
| Comparator Or Baseline | Trans configuration or racemic mixture (yields inactive or less active compounds) |
| Quantified Difference | No direct comparative IC50 data available for the building block. |
| Conditions | In vitro tumor cell line screening; Smac-mimetic drug design program [1]. |
Why This Matters
Procurement of the correct cis stereoisomer is non-negotiable for programs targeting IAP/BIR3 domains, as alternative isomers will not yield the required pharmacophore geometry.
- [1] Shieh, W.-C., Chen, G.-P., Xue, S., et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711–715. View Source
